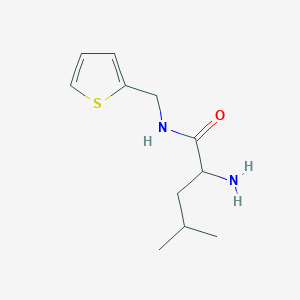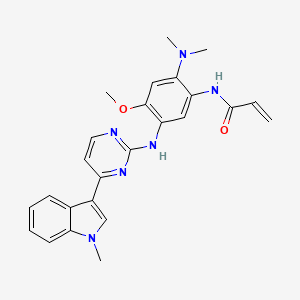![molecular formula C11H10F2OS B12103974 3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12103974.png)
3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one is a chemical compound with the molecular formula C₁₁H₁₀F₂OS and a molecular weight of 228.26 g/mol . This compound is characterized by the presence of a cyclopentanone ring substituted with a 3,4-difluorophenylsulfanyl group. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one involves several steps. One common synthetic route includes the reaction of 3,4-difluorothiophenol with cyclopentanone under specific conditions . The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the carbonyl carbon of cyclopentanone. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group.
Analyse Chemischer Reaktionen
3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Wirkmechanismus
The mechanism of action of 3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the difluorophenylsulfanyl group suggests potential interactions with enzymes or receptors that recognize sulfur-containing compounds. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one can be compared with other similar compounds, such as:
3-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one: This compound has a similar structure but with fluorine atoms at different positions on the phenyl ring.
3-[(3,5-Difluorophenyl)sulfanyl]cyclopentan-1-one: Another positional isomer with fluorine atoms at the 3 and 5 positions on the phenyl ring. This variation can also affect the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C11H10F2OS |
|---|---|
Molekulargewicht |
228.26 g/mol |
IUPAC-Name |
3-(3,4-difluorophenyl)sulfanylcyclopentan-1-one |
InChI |
InChI=1S/C11H10F2OS/c12-10-4-3-9(6-11(10)13)15-8-2-1-7(14)5-8/h3-4,6,8H,1-2,5H2 |
InChI-Schlüssel |
APDDMELCTKTBSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)CC1SC2=CC(=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Propan-2-yl 2-[[2-(2-amino-3-methylpentoxy)-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate;hydrochloride](/img/structure/B12103915.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12103920.png)







![[6-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 2-methyl-3-oxobutanoate](/img/structure/B12103968.png)

